REACTION_CXSMILES
|
Cl.[Br:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9]N)=[CH:5][CH:4]=1.[O:11]1[CH:16]=[CH:15][CH2:14][CH2:13][CH2:12]1>COCCO>[Br:2][C:3]1[CH:8]=[C:7]2[C:6](=[CH:5][CH:4]=1)[NH:9][CH:16]=[C:15]2[CH2:14][CH2:13][CH2:12][OH:11] |f:0.1|
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Name
|
|
Quantity
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56 g
|
Type
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reactant
|
Smiles
|
Cl.BrC1=CC=C(C=C1)NN
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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COCCO
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Name
|
|
Quantity
|
25.5 mL
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Type
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reactant
|
Smiles
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O1CCCC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated
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Type
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TEMPERATURE
|
Details
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to reflux under Ar for 3.5 h
|
Duration
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3.5 h
|
Type
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CUSTOM
|
Details
|
The cooled reaction mixture
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Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
ADDITION
|
Details
|
the residual oil was poured into 500 mL of cold water
|
Type
|
EXTRACTION
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Details
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The aqueous mixture was extracted with ether (2×250 mL)
|
Type
|
EXTRACTION
|
Details
|
the ethereal extract
|
Type
|
WASH
|
Details
|
was washed with H2O (250 mL), 1N HCl (2×250 mL) and brine (250 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase was then dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a dark orange-brown oil
|
Type
|
CUSTOM
|
Details
|
This oil was purified on a 10×15 cm SiO2 pad (
|
Type
|
WASH
|
Details
|
elution with CH2Cl2
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=CNC2=CC1)CCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43.7 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 68.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |